molecular formula C12H14N2O5 B14392341 3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine CAS No. 88050-33-3

3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine

Cat. No.: B14392341
CAS No.: 88050-33-3
M. Wt: 266.25 g/mol
InChI Key: PDBXCOODFUBSLP-JTQLQIEISA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzyloxycarbonyl group, an amino group, and a formyl group attached to an L-alanine backbone. Its molecular formula is C12H15NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine typically involves the protection of the amino group of L-alanine followed by formylation. One common method includes:

    Protection of the Amino Group: The amino group of L-alanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Formylation: The protected amino acid is then formylated using formic acid or a formylating agent like ethyl formate under acidic conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Hydrogenation using palladium on carbon (Pd/C) can remove the benzyloxycarbonyl group.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Deprotected amino acids or new functionalized derivatives.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine involves its interaction with biological molecules. The benzyloxycarbonyl group can protect the amino group during chemical reactions, and the formyl group can participate in various biochemical pathways. The compound can act as a substrate or inhibitor for enzymes, affecting molecular targets and pathways involved in protein synthesis and modification.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid
  • 3-{[(Benzyloxy)carbonyl]amino}-N-{[(2-methyl-2-propanyl)oxy]carbonyl}alanine

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields. Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

88050-33-3

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

(2S)-2-formamido-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H14N2O5/c15-8-14-10(11(16)17)6-13-12(18)19-7-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

PDBXCOODFUBSLP-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC=O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC=O

Origin of Product

United States

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